molecular formula C13H20ClN B13325240 [(4-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine

[(4-Chlorophenyl)methyl](3,3-dimethylbutan-2-yl)amine

Cat. No.: B13325240
M. Wt: 225.76 g/mol
InChI Key: OYWCYPDQAHYOHC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methylamine is an organic compound that belongs to the class of amines It features a 4-chlorophenyl group attached to a methyl group, which is further connected to a 3,3-dimethylbutan-2-yl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylbutan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Chlorophenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chlorpheniramine: A compound with a similar structure, used as an antihistamine.

    3-(N-acetyl)-N-(2-methylpentan-2-yl)aniline: Another structurally related compound used in organic synthesis.

Uniqueness

(4-Chlorophenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3,3-dimethylbutan-2-amine

InChI

InChI=1S/C13H20ClN/c1-10(13(2,3)4)15-9-11-5-7-12(14)8-6-11/h5-8,10,15H,9H2,1-4H3

InChI Key

OYWCYPDQAHYOHC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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